![molecular formula C16H12O2 B14741962 1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid CAS No. 891-58-7](/img/structure/B14741962.png)
1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid is a complex organic compound with the molecular formula C15H12 It is a derivative of phenanthrene, featuring a cyclopropane ring fused to the phenanthrene structure
Méthodes De Préparation
The synthesis of 1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid typically involves multiple steps, starting from phenanthrene derivatives. One common synthetic route includes the cyclopropanation of phenanthrene using diazo compounds under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as a precursor in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its structural properties for innovative applications.
Mécanisme D'action
The mechanism by which 1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The cyclopropane ring and phenanthrene core allow it to engage in specific binding interactions with enzymes, receptors, or other biological molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid can be compared with other similar compounds such as:
1H-Cyclopropa[l]phenanthrene,1a,9b-dihydro-: This compound shares a similar core structure but lacks the carboxylic acid functional group, leading to different chemical properties and applications.
1H-Cyclopropa[l]phenanthrene,1,1-dichloro-1a,9b-dihydro-:
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
891-58-7 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C16H12O2/c17-16(18)15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)15/h1-8,13-15H,(H,17,18) |
Clé InChI |
QANUWSLNGNIGJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3C(C3C(=O)O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)
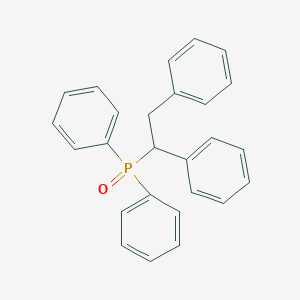
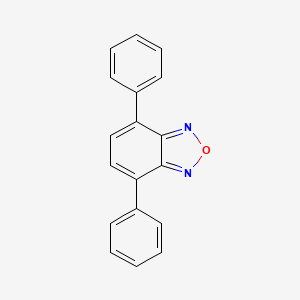
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)
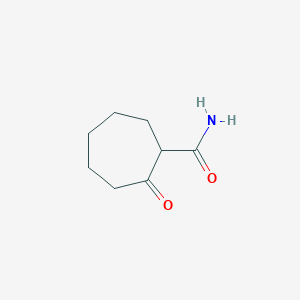
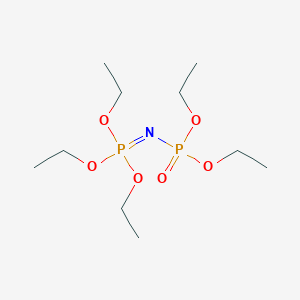
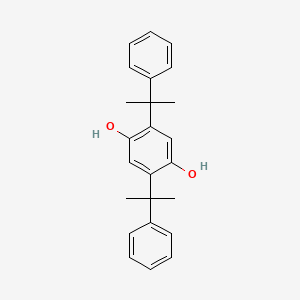
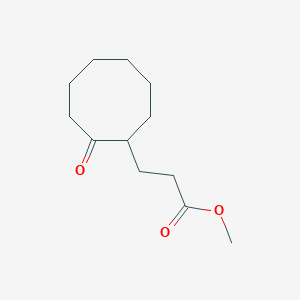
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)


![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
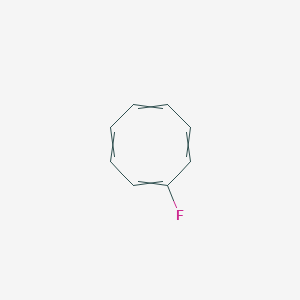
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
